2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide
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Overview
Description
2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring, a cyano group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chlorothiophene Intermediate: The chlorothiophene ring can be synthesized through the chlorination of thiophene using reagents such as sulfuryl chloride.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diol precursors.
Coupling Reactions: The final step involves coupling the chlorothiophene intermediate with the cyano and oxolane intermediates under suitable conditions, such as using a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of cyano groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorothiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the oxolane ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide: Similar structure with a bromine atom instead of chlorine.
2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-2-YL)methyl]propanamide: Similar structure with a different position of the oxolane ring.
Uniqueness
2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorothiophene ring can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8(11-2-3-12(14)19-11)13(17)16-10(6-15)9-4-5-18-7-9/h2-3,8-10H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICBHUAOQKXYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)C(=O)NC(C#N)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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